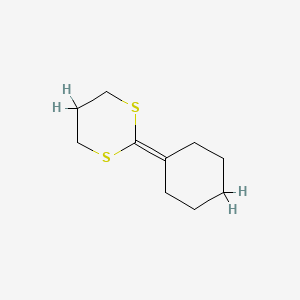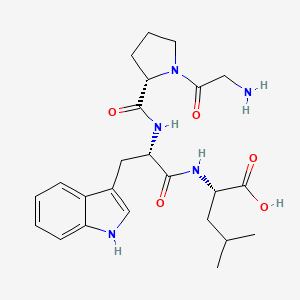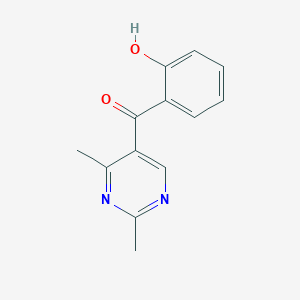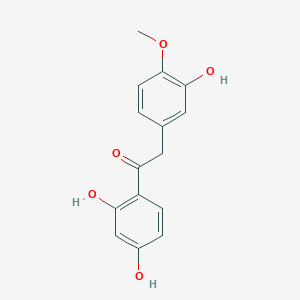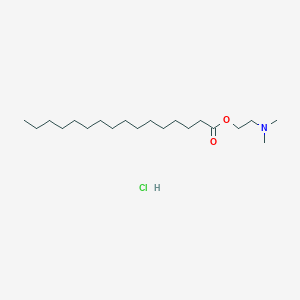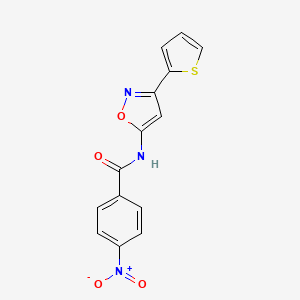
4-Nitro-N-(3-(2-thienyl)-5-isoxazolyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Nitro-N-(3-(2-thienyl)-5-isoxazolyl)benzamide is a complex organic compound characterized by the presence of a nitro group, a thienyl group, and an isoxazolyl group attached to a benzamide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-N-(3-(2-thienyl)-5-isoxazolyl)benzamide typically involves multi-step organic reactions. One common approach is the reaction of 4-nitrobenzoyl chloride with 3-(2-thienyl)-5-isoxazoleamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-Nitro-N-(3-(2-thienyl)-5-isoxazolyl)benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The thienyl and isoxazolyl groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly employed.
Substitution: Halogenating agents or nucleophiles can be used to introduce new functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 4-amino-N-(3-(2-thienyl)-5-isoxazolyl)benzamide.
Aplicaciones Científicas De Investigación
4-Nitro-N-(3-(2-thienyl)-5-isoxazolyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-Nitro-N-(3-(2-thienyl)-5-isoxazolyl)benzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the thienyl and isoxazolyl groups can interact with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Nitro-N-(4-(2-thienyl)-1,3-thiazol-2-yl)benzamide
- 4-Nitro-N-(2-(2-thienyl)-1,3-thiazol-4-yl)benzamide
Uniqueness
4-Nitro-N-(3-(2-thienyl)-5-isoxazolyl)benzamide is unique due to the presence of the isoxazolyl group, which imparts distinct chemical and biological properties compared to its thiazole analogs. This uniqueness makes it a valuable compound for various research applications.
Propiedades
Número CAS |
37852-57-6 |
|---|---|
Fórmula molecular |
C14H9N3O4S |
Peso molecular |
315.31 g/mol |
Nombre IUPAC |
4-nitro-N-(3-thiophen-2-yl-1,2-oxazol-5-yl)benzamide |
InChI |
InChI=1S/C14H9N3O4S/c18-14(9-3-5-10(6-4-9)17(19)20)15-13-8-11(16-21-13)12-2-1-7-22-12/h1-8H,(H,15,18) |
Clave InChI |
KAQNTNAYHXCMIP-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC(=C1)C2=NOC(=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


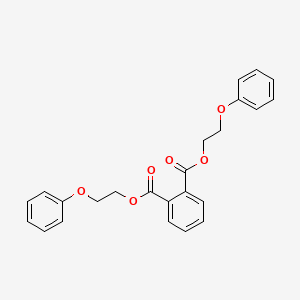

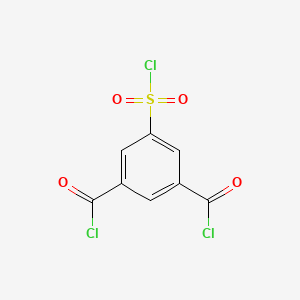
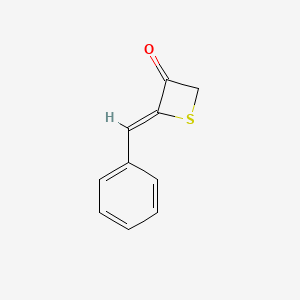
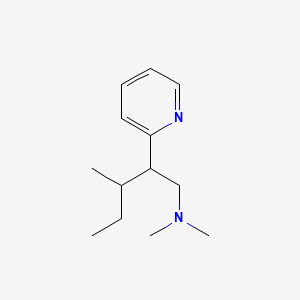

![4-chloro-N-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]aniline](/img/structure/B14678133.png)
